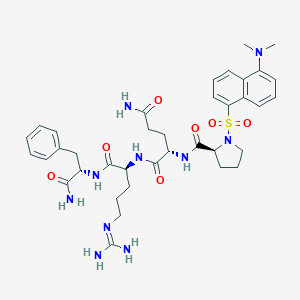

Dansyl-pqrfamide

Description

Properties

CAS No. |

151870-87-0 |

|---|---|

Molecular Formula |

C37H50N10O7S |

Molecular Weight |

778.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C37H50N10O7S/c1-46(2)29-15-6-13-25-24(29)12-7-17-31(25)55(53,54)47-21-9-16-30(47)36(52)44-27(18-19-32(38)48)35(51)43-26(14-8-20-42-37(40)41)34(50)45-28(33(39)49)22-23-10-4-3-5-11-23/h3-7,10-13,15,17,26-28,30H,8-9,14,16,18-22H2,1-2H3,(H2,38,48)(H2,39,49)(H,43,51)(H,44,52)(H,45,50)(H4,40,41,42)/t26-,27-,28-,30-/m0/s1 |

InChI Key |

LMBHTVLWOCQYCS-NUISNXNRSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

sequence |

PQRF |

Synonyms |

dansyl-PQRFamide dansyl-Pro-Gln-Arg-Phe-amide dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide Dns-Pro-Gln-Arg-Phe-NH2 |

Origin of Product |

United States |

Molecular Interactions and Receptor Binding Characteristics of Dansyl Pqrfamide

Binding Affinity and Potency at Neuropeptide FF Receptors (NPFFR1 and NPFFR2)

The interaction of Dansyl-PQRFamide with NPFF receptors is primarily defined by its binding affinity, which is a measure of the strength of the binding between the ligand and the receptor.

Characterization through Competitive Ligand Binding Assays

Competitive ligand binding assays have been instrumental in determining the binding affinity of Dansyl-PQRFamide. nih.gov In these assays, Dansyl-PQRFamide competes with a radiolabeled ligand for binding to NPFF receptors. The concentration of Dansyl-PQRFamide that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the binding affinity (Ki).

Studies have shown that Dansyl-PQRFamide binds to NPFF receptors with a Ki value of 6.1 nM. nih.govacs.org These assays typically utilize membrane preparations from tissues or cells expressing NPFF receptors, such as the rat spinal cord. nih.gov

Comparative Analysis with Endogenous Ligands and Other Analogues

When compared to endogenous ligands and other related peptides, Dansyl-PQRFamide exhibits a distinct binding profile. The endogenous neuropeptide FF (NPFF) itself binds with high affinity to both NPFFR1 and NPFFR2, with Kd values of 1.13 nM and 0.37 nM, respectively. nih.govresearchgate.net Another related endogenous peptide, FMRFamide, has a Ki of 1.8 nM, while its precursor, PQRFamide, has a lower potency with a Ki of 12 nM. nih.gov

In comparison, Dansyl-PQRFamide, with a Ki of 6.1 nM, demonstrates a higher affinity than its parent compound PQRFamide. nih.gov Another dansylated analogue, Dansyl-RFamide, shows a significantly lower affinity with a Ki of 73 nM. nih.govacs.org This highlights the role of the PQRF sequence in the binding of dansylated analogues to NPFF receptors.

Table 1: Comparative Binding Affinities at NPFF Receptors

| Compound | Ki (nM) |

|---|---|

| Neuropeptide FF (NPFF) | 0.26 nih.gov |

| Dansyl-PQRFamide | 6.1 nih.govacs.org |

| PQRFamide | 12 nih.gov |

| FMRFamide | 1.8 nih.gov |

| Dansyl-RFamide | 73 nih.govacs.org |

Receptor Selectivity Profiling Across NPFFR Subtypes

While initial studies often referred to a general "NPFF receptor," subsequent research has focused on the selectivity of ligands for the two subtypes, NPFFR1 and NPFFR2. Research indicates that Dansyl-PQRFamide displays lower selectivity for NPFFR1 compared to some other analogues. researchgate.netresearchgate.net Specifically, one study reported that while Dansyl-PQRamide and Dansyl-RFamide showed high selectivity for NPFFR1, Dansyl-PQRFamide had lower selectivity. researchgate.netresearchgate.net

Further analysis revealed that Dansyl-PQRFamide has pKi values of 8.5 for hNPFF1 and 8.3 for hNPFF2, resulting in a modest 2-fold selectivity for NPFFR1 over NPFFR2. researchgate.net This is in contrast to Dansyl-RFamide, which exhibits a much higher 143-fold selectivity for NPFFR1. researchgate.net

Table 2: Binding Affinities and Selectivity of Dansyl-PQRFamide for NPFF Receptor Subtypes

| Ligand | hNPFF1 pKi | hNPFF2 pKi | Fold Selectivity (hNPFF1/hNPFF2) |

|---|---|---|---|

| Dansyl-PQRFamide | 8.5 researchgate.net | 8.3 researchgate.net | 2 researchgate.net |

Investigation of Allosteric Modulation and Cooperative Binding Phenomena

The potential for allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is an area of interest in GPCR pharmacology. The existence of allosteric binding sites on NPFF receptors could offer a path for developing more selective modulators. nih.gov However, current research has not extensively detailed specific allosteric or cooperative binding phenomena directly involving Dansyl-PQRFamide. The focus has remained on its characterization as a competitive ligand at the orthosteric site.

Pharmacological Characterization of Dansyl Pqrfamide Activity

Agonistic and Antagonistic Profiles at NPFF Receptors

The functional activity of Dansyl-PQRFamide at NPFF receptors has been evaluated through a series of in vitro and in vivo studies, revealing a complex pharmacological profile.

In Vitro Functional Assays (e.g., Isolated Organ Bioassays, cAMP Accumulation)

In vitro studies are crucial for determining the direct action of a compound on a specific biological target under controlled conditions. news-medical.netcriver.com For Dansyl-PQRFamide, isolated organ bioassays have provided initial insights into its functional activity. In isolated mouse colon preparations, Dansyl-PQRFamide was observed to evoke modest colonic contractions, but only at a high concentration of 50 microM, suggesting it possesses agonistic properties in this tissue. nih.gov This contractile response was similar to that of other dansylated NPFF analogs. nih.gov

Further characterization often involves cell-based assays that measure the downstream consequences of receptor activation, such as the modulation of intracellular second messengers like cyclic AMP (cAMP). nih.govpromega.co.uk NPFF receptors are known to couple to G proteins, which in turn can regulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. bmglabtech.com Functional assays on Chinese Hamster Ovary (CHO) cells expressing NPFF receptors have been instrumental. acs.org Given that NPFF receptors typically couple to Gi/o proteins, their activation by an agonist leads to the inhibition of forskolin-stimulated cAMP accumulation. acs.orgnih.gov Dansyl-PQRFamide has been shown to bind to NPFF receptors with a Ki value of 6.1 nM and acts as a partial agonist. acs.orgnih.gov

Table 1: In Vitro Activity of Dansyl-PQRFamide

| Assay Type | Preparation | Observation | Concentration | Implied Activity |

|---|---|---|---|---|

| Isolated Organ Bioassay | Mouse Colon | Modest Contraction | 50 µM | Agonist nih.gov |

| cAMP Accumulation | CHO Cells expressing NPFF receptors | Inhibition of forskolin-stimulated cAMP accumulation | - | Partial Agonist acs.org |

| Radioligand Binding | Rat Spinal Cord | Binds to NPFF receptors | Ki = 6.1 nM | - acs.orgnih.gov |

In Vivo Assessments of Functional Responses in Animal Models

To understand the physiological effects of Dansyl-PQRFamide, its activity has been assessed in living organisms. In urethane-anesthetized rats, intravenous administration of Dansyl-PQRFamide (50-300 nmol/kg) resulted in a dose-dependent increase in both mean arterial pressure and heart rate. nih.gov This cardiovascular response was similar to that produced by the endogenous neuropeptide FF (NPFF), further supporting the classification of Dansyl-PQRFamide as a full agonist in this in vivo context. nih.gov

In addition to cardiovascular effects, the pharmacological profile of Dansyl-PQRFamide has been examined in thermoregulatory and nociceptive tests in mice. nih.gov These studies have shown that dansylated agonists, including Dansyl-PQRFamide, possess potent thermoregulatory effects. nih.gov The rank order of potency for thermoregulation was determined to be dansyl-GSRFamide >> NPFF > dansyl-PQRFamide. nih.gov

Table 2: In Vivo Activity of Dansyl-PQRFamide

| Animal Model | Parameter Measured | Observation | Implied Activity |

|---|---|---|---|

| Urethane-anesthetized rats | Mean Arterial Pressure & Heart Rate | Dose-dependent increase | Full Agonist nih.gov |

| Mice | Thermoregulation | Potent thermoregulatory effects | Agonist nih.gov |

Elucidation of Receptor Activation Mechanisms and Signaling Pathways

Understanding how Dansyl-PQRFamide activates NPFF receptors and the subsequent intracellular events is key to deciphering its pharmacological effects.

Analysis of G Protein Coupling and Activation

G protein-coupled receptors (GPCRs), such as the NPFF receptors, are the largest and most diverse family of cell membrane receptors. They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. plos.org The binding of an agonist like Dansyl-PQRFamide to an NPFF receptor induces a conformational change in the receptor, which in turn activates the associated G protein. NPFF receptors are known to preferentially couple to Gi/o proteins. acs.org The finding that Dansyl-PQRFamide inhibits cAMP accumulation is consistent with the activation of the Gi/o pathway, as the Gαi subunit inhibits adenylyl cyclase. acs.orgnih.gov Studies have also indicated that Dansyl-PQRFamide exhibits lower selectivity for the NPFF1 receptor subtype compared to other dansylated compounds like Dansyl-PQRamide. researchgate.net

Characterization of Downstream Intracellular Signaling Cascades

The activation of G proteins initiates a cascade of intracellular signaling events. The inhibition of adenylyl cyclase by the Gαi subunit leads to decreased levels of cAMP. otago.ac.nz This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately leading to the observed physiological responses. otago.ac.nz The signaling of NPFF receptors is complex and can involve other pathways as well. For instance, some GPCRs that couple to Gi/o can also influence intracellular calcium levels. nih.gov While the primary signaling pathway for Dansyl-PQRFamide at NPFF receptors appears to be the inhibition of cAMP production, further research is needed to fully characterize all the downstream signaling cascades it may modulate.

Structure Activity Relationship Sar Studies of Dansyl Pqrfamide and Analogues

Importance of C-terminal Modifications for Efficacy and Receptor Binding

This modification neutralizes the negative charge of the carboxyl group at physiological pH, which increases the peptide's hydrophobicity and can enhance its ability to cross cell membranes. nih.govbiosynth.com Furthermore, C-terminal amidation often makes peptides more resistant to degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby increasing the peptide's stability and biological half-life. biosynth.com

For the RFamide family of peptides, to which the parent sequence of Dansyl-PQRFamide belongs, the C-terminal Arg-Phe-NH2 motif is a defining characteristic and is considered essential for interaction with NPFF receptors. nih.govresearchgate.net The terminal amidation is believed to be critical for the bioactivity of these peptides. researchgate.net Studies have shown that the amidated C-terminal fragment is a key determinant for receptor binding and activation across the entire family. nih.gov This terminal amide may form a crucial hydrogen bond with the receptor, an interaction that mimics the peptide bond in the native hormone and is vital for high-affinity binding and signal transduction. nih.gov The removal or alteration of this amide group is generally associated with a complete or significant loss of activity and affinity. researchgate.net

Role of Specific Amino Acid Residues in Ligand-Receptor Interactions

The C-terminal Arg-Phe-amide sequence is considered the "message" domain, conferring high affinity and activity. researchgate.net There is a strong requirement for this specific sequence to achieve potent binding at NPFF receptors. nih.gov

Arginine (Arg/R): The arginine residue at position 7 (in an 8-amino acid peptide context) is a critical component. Its positively charged guanidino group is thought to form a key electrostatic interaction with the receptor. Replacing this arginine with lysine (B10760008) or a D-Arginine enantiomer leads to a significant loss in binding affinity. researchgate.net

Phenylalanine (Phe/F): The C-terminal phenylalanine residue is particularly crucial for determining the efficacy of the ligand. nih.gov Its aromatic ring is believed to fit into a specific hydrophobic pocket within the receptor. researchgate.net Studies on NPFF analogues have shown that this position is highly sensitive to modification. nih.gov While replacing Phenylalanine with other aromatic amino acids like Tryptophan (Trp) or Histidine (His) can result in a minor loss of potency at the NPFF₂R subtype, substitutions with amino acids having shorter side chains lead to a dramatic decrease in efficacy. nih.gov The complete removal of this terminal Phenylalanine transforms an agonist into an antagonist, as seen in the comparison between Dansyl-PQRFamide and Dansyl-PQRamide. nih.gov This finding underscores that the Phe residue is a primary determinant of the molecule's functional activity. nih.gov

Proline (Pro/P) and Glutamine (Gln/Q): The residues preceding the terminal RF-amide motif also contribute to receptor affinity. The tetrapeptide PQRFamide binds to NPFF receptors with a lower affinity (Ki = 12 nM) compared to the endogenous ligand NPFF (Ki = 0.26 nM), indicating that the preceding amino acids in the full peptide enhance binding. nih.gov However, the presence of Proline and Glutamine in Dansyl-PQRFamide results in significantly higher affinity than that of Dansyl-RFamide, highlighting their importance in orienting the crucial C-terminal dipeptide for optimal receptor interaction. nih.gov

The following table summarizes the findings of a study that investigated how substitutions at the C-terminal Phenylalanine (Phe⁸) position in NPFF analogues affect their efficacy at the NPFF₁ receptor.

Data derived from a study on NPFF analogues, showing decreased efficacy with shorter side chains at the Phe⁸ position. nih.gov

Impact of Dansyl Moiety on Receptor Binding and Functional Activity

The dansyl group (5-(Dimethylamino)naphthalene-1-sulfonyl) is a fluorescent chemical group commonly attached to molecules to serve as a probe for analytical and biochemical studies. mdpi.com When attached to the N-terminus of the PQRFamide peptide, it creates Dansyl-PQRFamide, a compound that has been instrumental in characterizing NPFF receptors. nih.govnih.gov

The addition of the dansyl moiety to the PQRFamide sequence results in a potent ligand for NPFF receptors. nih.gov Binding studies have shown that Dansyl-PQRFamide binds with high affinity to NPFF receptors, with a reported inhibition constant (Ki) of 6.1 nM. nih.govacs.org This affinity is significantly higher than that of the related compound Dansyl-RFamide (Ki = 73 nM), demonstrating the positive contribution of the Proline and Glutamine residues to receptor binding. nih.gov

Crucially, the dansyl group does not appear to disrupt the essential interactions of the peptide backbone. Instead, it seems to either contribute favorably to binding or act as a suitable N-terminal cap. In terms of functional activity, comprehensive in vitro and in vivo studies have characterized Dansyl-PQRFamide as a full agonist at NPFF receptors. nih.gov For example, in anesthetized rats, Dansyl-PQRFamide was shown to increase mean arterial pressure and heart rate in a dose-dependent manner, similar to the endogenous ligand NPFF. nih.gov This indicates that the molecule not only binds to the receptor but also effectively activates its downstream signaling pathways.

The following interactive table presents the binding affinities of Dansyl-PQRFamide and related compounds for NPFF receptors in rat spinal cord preparations.

Data from competitive ligand binding assays. nih.gov

Rational Design of Dansyl-pqrfamide Analogues for Modulating Receptor Activity

Rational drug design involves using the knowledge of a biological target's structure and a ligand's SAR to create new molecules with improved or specific properties, such as enhanced affinity or a switch from agonist to antagonist activity. plos.org The SAR findings for Dansyl-PQRFamide have provided a clear blueprint for designing analogues that can modulate NPFF receptor activity.

The most compelling example of this rational design is the development of NPFF receptor antagonists based on the Dansyl-PQRFamide scaffold. The key insight was the critical role of the C-terminal Phenylalanine residue in conferring agonist activity. nih.gov Researchers hypothesized that removing this crucial residue, while retaining the rest of the molecule responsible for receptor binding, could create a ligand that occupies the receptor without activating it—the definition of a competitive antagonist.

This led to the synthesis and study of Dansyl-PQRamide, an analogue that lacks the terminal Phenylalanine. As predicted by the SAR data, this single modification dramatically altered the compound's functional profile. While Dansyl-PQRamide still binds to the NPFF receptor, it behaves as an antagonist in vivo. nih.gov For instance, unlike the agonist Dansyl-PQRFamide which raises blood pressure, Dansyl-PQRamide was found to decrease blood pressure in rats. nih.gov Furthermore, other studies have identified Dansyl-PQRamide as a putative NPFF antagonist that produces rewarding effects, potentially by blocking the anti-opioid actions of the endogenous NPFF system. nih.gov

This successful conversion of an agonist to an antagonist through a targeted, minimal structural change exemplifies the power of rational design. It confirms that the dansylated PQR-amide portion of the molecule serves as a high-affinity scaffold for the NPFF receptor, while the C-terminal Phe acts as the functional "switch" that determines whether the compound will activate or block the receptor.

The table below compares the functional profiles of Dansyl-PQRFamide and its rationally designed analogue, Dansyl-PQRamide.

Data based on in vivo functional assays. nih.gov

Dansyl Pqrfamide As a Fluorescent Probe in Receptor Research

Principles of Dansyl Fluorescence for Biological Probing Applications

The utility of Dansyl-PQRFamide as a biological probe is rooted in the photophysical properties of its fluorescent tag, the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group. The dansyl moiety is a classic example of an environment-sensitive fluorophore. scielo.br Its fluorescence emission is highly dependent on the polarity of its local environment. In a polar, aqueous environment, the dansyl group is largely quenched and exhibits weak fluorescence. However, when it moves into a non-polar or hydrophobic environment, such as the lipid bilayer of a cell membrane or the binding pocket of a receptor, it undergoes a significant enhancement in fluorescence intensity. scielo.brrsc.org

This "turn-on" characteristic is a key principle behind its application. rsc.orgresearchgate.net The mechanism often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). mdpi.com In the quenched state, energy is lost through non-radiative pathways. Upon binding to a target and entering a non-polar environment, these quenching pathways are inhibited, leading to a "turn-on" of fluorescence emission, often accompanied by a shift in the emission wavelength (a blue shift to shorter wavelengths). mdpi.com This high contrast between the bound and unbound states allows for sensitive detection of binding events without the need to wash away the unbound probe, making it ideal for real-time biological assays. rsc.orgnih.gov

Utilization in Ligand-Receptor Binding Studies and Affinity Measurements

Dansyl-PQRFamide has been effectively utilized as a tool in ligand-receptor binding studies to characterize the Neuropeptide FF receptor system. These studies are crucial for determining the binding affinity of ligands, which is a measure of the strength of the interaction between the ligand and its receptor. rsc.org Affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value signifies a higher binding affinity. researchgate.net

In competitive binding assays, a labeled ligand like Dansyl-PQRFamide competes with an unlabeled compound for binding to the receptor. By measuring the concentration of the unlabeled compound required to displace Dansyl-PQRFamide, researchers can determine the affinity of the new compound. Research has shown that Dansyl-PQRFamide itself binds with high affinity to Neuropeptide FF receptors. Specifically, it was found to bind to NPFF receptors with a Ki value of 6.1 nM, demonstrating a strong interaction. scielo.br This makes it a suitable reference ligand for screening and characterizing other potential agonists or antagonists of the NPFF system. cellularimaging.org

Interactive Table: Binding Affinity of Dansyl-Peptides for NPFF Receptors

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

| Dansyl-PQRFamide | NPFF Receptors | 6.1 nM | scielo.br |

| Dansyl-RFamide | NPFF Receptors | 73 nM | scielo.br |

This table summarizes the reported binding affinities for Dansyl-PQRFamide and a related compound, highlighting their interaction with Neuropeptide FF (NPFF) receptors. A lower Ki value indicates stronger binding.

Application in Imaging and Localization of Neuropeptide FF Receptors

The fluorescent properties of Dansyl-PQRFamide make it a candidate for the microscopic imaging and localization of Neuropeptide FF (NPFF) receptors in cells and tissues. rsc.orgnih.gov The use of fluorescent ligands allows for a high-resolution appraisal of receptor distribution and can provide dynamic information on receptor trafficking, such as internalization and intracellular movement following ligand binding. rsc.orgnih.gov

The principle involves incubating cells or tissue sections with the fluorescent ligand and then using fluorescence microscopy, often confocal microscopy, to visualize the sites of specific binding. rsc.orgbmbreports.org The environment-sensitive nature of the dansyl group is particularly advantageous here, as the fluorescence signal is preferentially enhanced at the cell membrane where the receptors are located. nih.gov This technique has been successfully applied to map the distribution of various other G-protein coupled receptors, including those for neurotensin, somatostatin, and opioids. nih.gov These studies have revealed that ligand binding can induce receptor clustering and subsequent internalization into endosomes, a process critical for signal termination and receptor regulation. nih.govnih.gov

While Dansyl-PQRFamide possesses the necessary characteristics for such applications, its primary reported use has been in binding and pharmacological assays. scielo.brcellularimaging.org However, the successful use of other dansylated compounds and fluorescent peptides for imaging lysosomes and other neuropeptide receptors demonstrates the strong potential for Dansyl-PQRFamide to serve as a tool for visualizing NPFF receptor localization and dynamics in living cells. rsc.orgunistra.fr

Development of Novel Dansyl-Derived Probes for Neuropeptide Systems

The development of Dansyl-PQRFamide is part of a broader effort to create novel fluorescent probes for studying complex neuropeptide systems. mdpi.comcellularimaging.org The general strategy involves conjugating a fluorophore, like dansyl, to a peptide sequence that is known to interact with a specific receptor. This approach creates a molecular tool that retains its biological activity while providing a fluorescent signal for detection and measurement. mdpi.com

Researchers have synthesized and tested various dansylated peptide analogues to explore structure-activity relationships. For instance, by modifying the peptide sequence attached to the dansyl group, such as in Dansyl-GSRFamide, scientists can investigate which amino acid residues are critical for receptor binding and activation. cellularimaging.org Studies comparing Dansyl-PQRFamide (an agonist) with related compounds where the C-terminal phenylalanine is removed (e.g., Dansyl-PQRamide) have revealed that this specific residue can be crucial for determining the compound's efficacy at the receptor. cellularimaging.org This systematic modification helps in the design of new ligands with desired properties, such as higher affinity, greater selectivity for a specific receptor subtype, or different functional outcomes (agonist vs. antagonist). This line of research has led to the development of numerous fluorescent probes for various neuropeptide and G-protein coupled receptors, advancing our ability to study their function in health and disease. rsc.orgnih.gov

Methodological Approaches in Studying Dansyl Pqrfamide

Chemical Synthesis and Purification Techniques for Peptide Analogues

The generation of Dansyl-PQRFamide and similar peptide analogues relies on established principles of peptide chemistry, primarily Solid-Phase Peptide Synthesis (SPPS).

The synthesis process begins with the construction of the core peptide sequence, Pro-Gln-Arg-Phe-NH2 (PQRFamide). This is typically achieved using SPPS with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. thermofisher.com In this method, the C-terminal amino acid (Phenylalanine) is anchored to a solid support resin, often a Rink amide resin to yield the C-terminal amide upon cleavage. The synthesis proceeds by sequential cycles of deprotection of the N-terminal Fmoc group (commonly with piperidine) and coupling of the next Fmoc-protected amino acid until the full peptide chain is assembled. thermofisher.comacs.org

Following the assembly of the PQRFamide sequence, the N-terminal dansyl group is introduced. This is accomplished by reacting the deprotected N-terminal amine of the resin-bound peptide with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA). peptideweb.comgoogle.com This reaction attaches the environmentally sensitive fluorophore to the peptide.

Purification is a critical final step to isolate the desired Dansyl-PQRFamide from unreacted reagents, truncated peptide sequences, and byproducts from the labeling reaction. The principal technique for this is reverse-phase high-performance liquid chromatography (RP-HPLC). acs.orgcreative-peptides.comresearchgate.net This method separates molecules based on their hydrophobicity, effectively resolving the dansylated peptide from unlabeled peptide and free dansyl chloride. peptideweb.comresearchgate.net The purity and identity of the final product are then confirmed using analytical techniques such as mass spectrometry and analytical HPLC. creative-peptides.com

| Technique | Purpose in Dansyl-PQRFamide Production | Common Reagents/Conditions |

| Solid-Phase Peptide Synthesis (SPPS) | Assembly of the core PQRFamide peptide chain. | Fmoc-protected amino acids, Rink amide resin, coupling agents (e.g., HATU), piperidine. |

| N-terminal Labeling | Conjugation of the dansyl fluorophore to the peptide. | Dansyl chloride, DIPEA, in a solvent like DMF. |

| Reverse-Phase HPLC | Purification of the final Dansyl-PQRFamide product. | Water/acetonitrile mobile phase with a counter-ion like TFA. |

| Mass Spectrometry | Confirmation of the correct molecular weight of the purified peptide. | N/A |

Radioligand Binding Assays for Affinity and Receptor Density Determination

Radioligand binding assays are indispensable for quantifying the interaction between Dansyl-PQRFamide and its target receptors, providing key parameters such as binding affinity (Kᵢ, Kₐ) and receptor density (Bₘₐₓ). giffordbioscience.comspringernature.com These assays are typically performed in a competitive format.

The primary receptors for PQRFamide peptides include GPR103 (the QRFP receptor) and, due to sequence homology, the neuropeptide FF (NPFF) receptors, NPFFR1 (GPR147) and NPFFR2 (GPR74). nih.govnih.gov To study Dansyl-PQRFamide's binding, membrane preparations from cell lines (e.g., CHO, COS-7, HEK293) engineered to express these receptors are utilized. nih.govsigmaaldrich.comacs.org

In a typical competition assay, a constant concentration of a high-affinity radiolabeled ligand, such as [¹²⁵I]-QRFP43 or [¹²⁵I-Tyr-32]-QRFP, is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor, Dansyl-PQRFamide. nih.govguidetopharmacology.orgresearchgate.net After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters. sigmaaldrich.com The radioactivity trapped on the filters is then measured using a scintillation counter.

The resulting data are used to generate a displacement curve, from which the IC₅₀ value (the concentration of Dansyl-PQRFamide required to displace 50% of the specific radioligand binding) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity. bmglabtech.com Studies have reported that Dansyl-PQRFamide binds to NPFF receptors with a Kᵢ value of 6.1 nM. acs.org

| Parameter | Definition | How It's Determined |

| Kᵢ (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. It is a measure of affinity. | Calculated from the IC₅₀ value obtained in a competitive binding assay. |

| IC₅₀ | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Directly determined from the dose-response curve of a competitive binding assay. |

| Bₘₐₓ (Maximum Binding Capacity) | The total number of receptors present in the preparation. giffordbioscience.com | Determined from saturation binding assays using increasing concentrations of a radioligand. |

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Calcium Flux Assays)

Cell-based functional assays are employed to determine whether Dansyl-PQRFamide acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays measure the downstream cellular signaling events that occur upon ligand binding.

The choice of assay depends on the G-protein coupling of the target receptor.

Calcium Flux Assays : GPR103 is known to be a Gq-coupled receptor. sigmaaldrich.com Activation of Gq leads to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ). nih.gov Calcium flux assays use fluorescent dyes (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca²⁺. HEK293 or CHO cells expressing GPR103 are loaded with the dye, and the change in fluorescence is monitored in real-time using a microplate reader or fluorescence microscope following the addition of Dansyl-PQRFamide. nih.gov An increase in signal indicates agonist activity.

cAMP Assays : NPFF receptors primarily couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. acs.orgnih.gov To measure this, cells expressing NPFF receptors are first stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to raise cAMP levels. The ability of Dansyl-PQRFamide to inhibit this forskolin-induced cAMP accumulation is then quantified, typically using immunoassays (e.g., HTRF, ELISA). acs.org A reduction in cAMP indicates Gi/o-coupled agonist activity.

Reporter Gene Assays : This versatile method links receptor activation to the expression of a reporter gene (e.g., luciferase, β-galactosidase). A genetic construct is introduced into cells where the reporter gene is placed under the control of a promoter containing response elements sensitive to specific signaling pathways (e.g., CRE for cAMP/PKA pathway, SRE for MAPK pathway). Agonist binding activates the pathway, driving reporter gene expression, which can be measured via enzymatic activity or luminescence.

The data from these assays are used to generate dose-response curves to determine potency (EC₅₀ for agonists) and efficacy (Eₘₐₓ). giffordbioscience.com

In Vitro and Ex Vivo Tissue Preparations for Pharmacological Evaluation

To understand the physiological effects of Dansyl-PQRFamide in a more integrated biological system, in vitro and ex vivo tissue preparations are used. These experiments bridge the gap between cell-based assays and whole-organism studies.

A notable example is the use of an isolated mouse colon bioassay. nih.gov In this preparation, segments of the colon are suspended in an organ bath containing a physiological salt solution, and changes in muscle tension are recorded. The addition of Dansyl-PQRFamide to the bath has been shown to evoke modest colonic contractions at high concentrations, suggesting it possesses agonist activity at the receptors present in this tissue. nih.gov Such experiments can also be used to test for antagonism, where the tissue is pre-treated with a known antagonist (like BIBP3226) before adding the test compound to see if the contractile response is blocked. nih.gov

Another relevant model for this class of neuropeptides is the isolated rat spinal cord preparation. soton.ac.uk This ex vivo model allows for the study of effects on synaptic transmission and neuronal excitability by recording electrophysiological responses, such as monosynaptic reflexes and dorsal horn field potentials, following application of the peptide. soton.ac.uk While specific data for Dansyl-PQRFamide in this model is not prominent, it is a standard approach for characterizing related RFamide peptides. soton.ac.uk

Molecular Modeling and Computational Approaches for Ligand-Receptor Complex Analysis

Molecular modeling and computational methods provide atomic-level insights into how Dansyl-PQRFamide interacts with its receptor targets. These in silico techniques are used to predict binding modes, identify key interacting residues, and rationalize structure-activity relationships.

The process typically begins with generating a three-dimensional model of the receptor, such as GPR103 or NPFFR1. If an experimental crystal structure is unavailable, a homology model is built using the known structure of a related G-protein-coupled receptor (GPCR) as a template.

Next, molecular docking is performed. In this step, the 3D structure of Dansyl-PQRFamide is computationally placed into the predicted binding site of the receptor model. Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring them based on energetic favorability. This can predict the most likely binding pose. For example, modeling of related antagonists at the NPFFR1 receptor has suggested the presence of a key hydrophobic pocket that accommodates parts of the ligand. acs.org

To refine the docked complex and analyze its dynamics, molecular dynamics (MD) simulations are often run. These simulations model the movement of every atom in the ligand-receptor complex over time, providing a more realistic view of the interaction in a simulated physiological environment. MD simulations can help assess the stability of the binding pose and identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex.

Spectroscopic Techniques for Conformational and Interaction Studies

Spectroscopic techniques are vital for investigating the structure of Dansyl-PQRFamide and its interactions with other molecules, such as lipid membranes or receptors.

Fluorescence Spectroscopy : The intrinsic dansyl group makes fluorescence spectroscopy an especially powerful tool. The fluorescence emission of the dansyl moiety is highly sensitive to the polarity of its local environment. When Dansyl-PQRFamide moves from an aqueous buffer to a nonpolar environment, such as the hydrophobic core of a lipid bilayer or a receptor's binding pocket, a blue shift (shift to a shorter wavelength) in its emission maximum and an increase in fluorescence quantum yield are often observed. nih.gov This phenomenon can be used to monitor membrane partitioning and receptor binding. Fluorescence resonance energy transfer (FRET) can also be employed to measure distances and binding events if a suitable acceptor fluorophore is present. creative-peptides.combiocompare.com

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to determine the secondary structure of the peptide backbone. nih.gov By measuring the differential absorption of left- and right-circularly polarized light, a CD spectrum is generated which is characteristic of α-helical, β-sheet, β-turn, or random coil conformations. Studies on related peptides have shown that they may exist as a flexible, random coil in aqueous buffer but can adopt more ordered structures, such as β-turns, upon interacting with lipid micelles or vesicles, which mimic a cell membrane environment. nih.gov This technique can reveal if Dansyl-PQRFamide undergoes a conformational change upon binding to its target.

Enzymatic Stability and Degradation Studies in Biological Milieus

A critical aspect of characterizing any peptide analogue is its stability against enzymatic degradation, as natural peptides are often rapidly broken down by proteases in biological fluids.

Enzymatic stability studies are typically conducted in vitro by incubating Dansyl-PQRFamide in relevant biological media, such as rat or human serum, plasma, or liver microsome preparations. acs.org The incubations are carried out at a physiological temperature (37°C). At specific time points (e.g., 0, 15, 30, 60, 120 minutes), aliquots are taken from the reaction mixture, and the enzymatic activity is quenched, often by adding a strong acid or an organic solvent like cold acetonitrile. acs.org

The amount of intact Dansyl-PQRFamide remaining at each time point is then quantified using RP-HPLC. acs.org By plotting the percentage of remaining peptide against time, the degradation rate and the half-life (t₁/₂) of the compound in that specific biological milieu can be determined. N-terminal modifications, such as the addition of a bulky dansyl group, are a common strategy to sterically hinder access by aminopeptidases, thereby increasing the peptide's resistance to degradation and enhancing its biological half-life. tdl.orgresearchgate.net

Broader Research Implications and Future Perspectives

Dansyl-PQRFamide as a Research Tool for Elucidating Neuropeptide FF System Physiology

Dansyl-PQRFamide serves as a critical pharmacological tool for investigating the physiological roles of the Neuropeptide FF (NPFF) system. The NPFF system, comprising the neuropeptides NPFF, Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF), and their corresponding G protein-coupled receptors, NPFF1R and NPFF2R, is implicated in a wide array of physiological processes, including pain modulation, cardiovascular function, and neuroendocrine regulation. mdpi.comfrontiersin.org

The utility of Dansyl-PQRFamide stems from its ability to bind to NPFF receptors. Competitive ligand binding assays have demonstrated that Dansyl-PQRFamide binds to NPFF receptors with a notable affinity, exhibiting a Ki value of 6.1 nM. nih.gov This allows it to be used in competitive binding studies to characterize the binding sites of other potential ligands and to explore the structure-activity relationships of the NPFF receptors. nih.gov Although it displays lower selectivity for NPFF1R compared to some other compounds, its established binding characteristics make it a useful reference compound in pharmacological assays. researchgate.net

As a putative agonist, Dansyl-PQRFamide can be used to stimulate NPFF receptors and observe the downstream physiological effects. nih.gov For instance, studies have examined its pharmacological profile in thermoregulation, providing insights into how the NPFF system modulates body temperature. nih.gov By activating NPFF receptors, researchers can trace the signaling pathways and physiological responses mediated by this system, thereby helping to unravel its complex roles in the central nervous system.

Contributions to Understanding Opioid System Modulation and Interactions

The NPFF system is well-recognized as a modulator of the opioid system, and Dansyl-PQRFamide has been instrumental in probing these interactions. nih.govresearchgate.net Neuropeptide FF itself is often referred to as an "anti-opioid" peptide, as it can counteract the analgesic effects of opioids like morphine and is implicated in opioid tolerance and dependence. nih.govnih.gov

Research utilizing Dansyl-PQRFamide has contributed to understanding the dissociation of pharmacological pro- and anti-opioid effects. nih.gov Studies have shown that while it can modulate opioid-induced analgesia, its effects can differ from other NPFF analogs, highlighting the importance of the N-terminal sequence in determining the nature of this modulation. nih.gov For example, experiments have investigated the impact of Dansyl-PQRFamide on morphine analgesia, revealing the nuanced interplay between the NPFF and opioid systems. nih.gov The finding that chronic morphine treatment did not alter the radioligand binding and G-protein coupling of NPFF receptors in one study suggests that the modulation may occur through complex downstream signaling interactions rather than direct receptor upregulation or downregulation. nih.gov

Potential for Identifying Novel Modulators of G Protein-Coupled Receptors

The unique characteristics of Dansyl-PQRFamide position it as a valuable scaffold and tool for the discovery of novel modulators of G protein-coupled receptors (GPCRs), a large and diverse family of receptors that are major drug targets. nih.govnih.govwikipedia.org The development of ligands for GPCRs is a significant area of pharmaceutical research. nih.govmdpi.com

The structure of Dansyl-PQRFamide, a peptide fragment coupled to a fluorescent tag, provides a template for the design of new peptidomimetic and small molecule ligands. By understanding the structure-activity relationships of Dansyl-PQRFamide and its analogs at NPFF receptors, researchers can design new compounds with improved affinity, selectivity, and stability. acs.orgresearchgate.net The dansyl group itself is a well-established fluorescent probe, and its incorporation into ligands allows for the use of fluorescence-based screening assays to identify new compounds that bind to the target receptor. researchgate.net

Furthermore, the study of how modifications to the PQRFamide sequence affect binding and function can inform the development of ligands for other related RF-amide peptide receptors. mdpi.comresearchgate.net This approach of using a known ligand as a starting point for rational drug design is a cornerstone of modern pharmacology and can accelerate the discovery of new therapeutic agents targeting a wide range of GPCRs. biorxiv.org

Development of Advanced Fluorescent Biosensors for Neurobiological Applications

The intrinsic fluorescence of Dansyl-PQRFamide makes it a promising candidate for the development of advanced fluorescent biosensors for neurobiological applications. nih.govfrontiersin.org Fluorescent biosensors are powerful tools for visualizing and quantifying biological processes in real-time with high spatial and temporal resolution. nih.govnih.gov

A fluorescent ligand like Dansyl-PQRFamide could be used to directly visualize the localization and trafficking of NPFF receptors in living cells and tissues. By tracking the fluorescence signal, researchers could gain insights into how these receptors are distributed on the neuronal surface and how their distribution changes in response to various stimuli. frontiersin.org

Moreover, the principles learned from Dansyl-PQRFamide could be applied to engineer more sophisticated biosensors. For example, by incorporating environmentally sensitive fluorophores or utilizing Förster Resonance Energy Transfer (FRET) technology, it may be possible to create biosensors that report on the conformational changes of the NPFF receptor upon ligand binding and activation. frontiersin.org Such biosensors would be invaluable for studying the dynamics of GPCR signaling in its native cellular environment and for high-throughput screening of new drugs that modulate receptor function. nih.gov

Exploration of Uncharted Biological Roles and Mechanistic Nuances

While much has been learned about the role of the NPFF system in pain and opioid modulation, many of its biological functions and the underlying mechanistic nuances remain to be fully explored. Dansyl-PQRFamide continues to be a valuable probe in these exploratory studies.

For instance, the NPFF system has been implicated in a variety of other physiological processes, including cardiovascular regulation, stress responses, and feeding behavior. mdpi.comfrontiersin.orgresearchgate.net Pharmacological studies using Dansyl-PQRFamide and other NPFF analogs can help to clarify the specific role of NPFF receptors in these functions. By examining the effects of Dansyl-PQRFamide in different brain regions and physiological contexts, researchers can uncover new biological roles for this neuropeptide system. frontiersin.org

Furthermore, the precise molecular mechanisms by which NPFF receptors transduce their signals and interact with other signaling pathways are still being investigated. otago.ac.nz The use of Dansyl-PQRFamide in conjunction with advanced molecular and cellular techniques can help to dissect these signaling cascades. For example, studying how Dansyl-PQRFamide-induced receptor activation influences downstream effectors like adenylyl cyclase and ion channels can provide a more detailed picture of NPFF receptor signaling. mdpi.comnih.gov The exploration of these uncharted territories will undoubtedly lead to a deeper understanding of the complex roles of RF-amide peptides in health and disease.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.